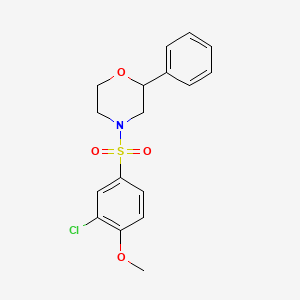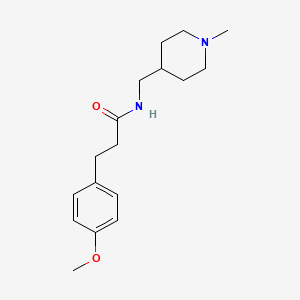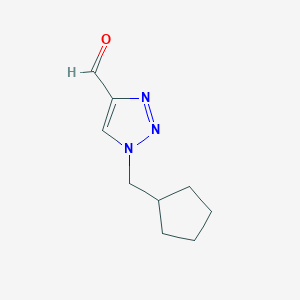![molecular formula C23H30N2O2 B6499691 N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide CAS No. 954078-24-1](/img/structure/B6499691.png)
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a cyclopentyl group, linked to a naphthalen-2-yloxy acetamide moiety. Its unique structure suggests potential utility in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The initial step involves the synthesis of 1-cyclopentylpiperidine. This can be achieved through the hydrogenation of N-cyclopentyl-4-piperidone using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas.
-
Alkylation Reaction: : The piperidine intermediate is then alkylated with a suitable alkylating agent, such as benzyl chloride, to introduce the benzyl group at the nitrogen atom.
-
Formation of the Naphthalen-2-yloxy Acetamide: : Separately, 2-naphthol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2-(naphthalen-2-yloxy)acetic acid.
-
Coupling Reaction: : Finally, the alkylated piperidine intermediate is coupled with 2-(naphthalen-2-yloxy)acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the naphthalene ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Investigated for its pharmacological properties, including potential analgesic or anti-inflammatory effects.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The exact mechanism of action for N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The piperidine ring could mimic natural ligands, while the naphthalene moiety might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-phenylpiperidin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide
- N-[(1-cyclohexylpiperidin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide
Uniqueness
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of the cyclopentyl group, which may confer different steric and electronic properties compared to phenyl or cyclohexyl analogs. This uniqueness can influence its binding affinity and selectivity towards specific biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c26-23(17-27-22-10-9-19-5-1-2-6-20(19)15-22)24-16-18-11-13-25(14-12-18)21-7-3-4-8-21/h1-2,5-6,9-10,15,18,21H,3-4,7-8,11-14,16-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKGTADWJHQWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-fluorophenyl)methyl]-6-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6499610.png)
![5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499623.png)
![1-methyl-2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole](/img/structure/B6499637.png)


![N-[(1-methylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B6499657.png)
![3,4-diethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B6499663.png)

![2-(benzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B6499679.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B6499681.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide](/img/structure/B6499688.png)
![5-[(5-chloropyridin-2-yl)oxy]-2-methylpyridine](/img/structure/B6499690.png)
![2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide](/img/structure/B6499697.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B6499702.png)
